molecular formula C9H10Cl2O B13786118 3,5-Dichloro-4-ethoxytoluene CAS No. 67828-41-5

3,5-Dichloro-4-ethoxytoluene

Cat. No.: B13786118
CAS No.: 67828-41-5
M. Wt: 205.08 g/mol
InChI Key: RJPFGDAVUZZKMS-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-ethoxytoluene is an organic compound with the molecular formula C9H10Cl2O It is a derivative of toluene, where the methyl group is substituted with two chlorine atoms at the 3rd and 5th positions and an ethoxy group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-ethoxytoluene typically involves the chlorination of 4-ethoxytoluene. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 5th positions. The process may involve the use of chlorine gas or other chlorinating agents in the presence of a catalyst such as ferric chloride (FeCl3).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further ensures the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-ethoxytoluene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where the aromatic ring is attacked by electrophiles, leading to substitution at the available positions.

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction: The ethoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

Common Reagents and Conditions

    Chlorination: Chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst.

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Aldehydes, acids, or ketones.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

3,5-Dichloro-4-ethoxytoluene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-ethoxytoluene involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its chlorine atoms and ethoxy group play a crucial role in determining its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-4-methoxytoluene: Similar structure but with a methoxy group instead of an ethoxy group.

    3,5-Dichloro-4-fluorotoluene: Similar structure but with a fluorine atom instead of an ethoxy group.

    3,5-Dichloro-4-nitrotoluene: Similar structure but with a nitro group instead of an ethoxy group.

Uniqueness

3,5-Dichloro-4-ethoxytoluene is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its analogs. The ethoxy group influences the compound’s reactivity, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

67828-41-5

Molecular Formula

C9H10Cl2O

Molecular Weight

205.08 g/mol

IUPAC Name

1,3-dichloro-2-ethoxy-5-methylbenzene

InChI

InChI=1S/C9H10Cl2O/c1-3-12-9-7(10)4-6(2)5-8(9)11/h4-5H,3H2,1-2H3

InChI Key

RJPFGDAVUZZKMS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C)Cl

Origin of Product

United States

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